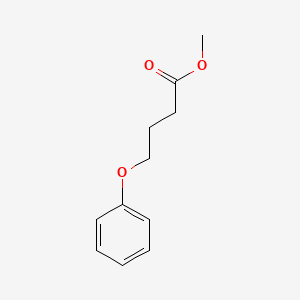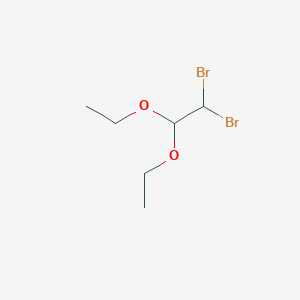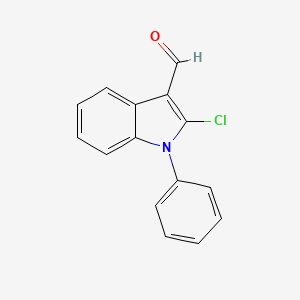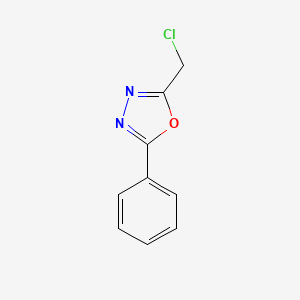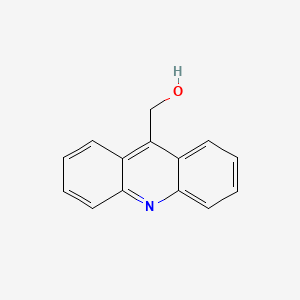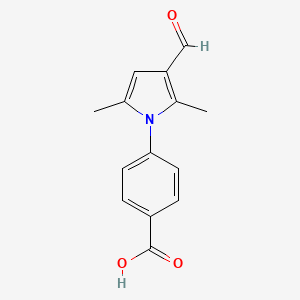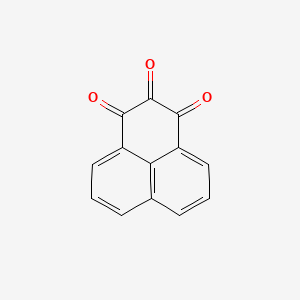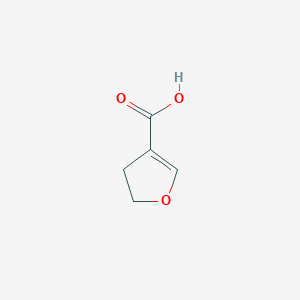
4,5-Dihydrofuran-3-carboxylic acid
Vue d'ensemble
Description
4,5-Dihydrofuran-3-carboxylic acid is a chemical compound with the CAS Number: 98021-62-6. It has a linear formula of C5H6O3 . The molecular weight of this compound is 114.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h3H,1-2H2,(H,6,7) . The Canonical SMILES is C1COC=C1C(=O)O .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 114.10 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound has a topological polar surface area of 46.5 Ų .Applications De Recherche Scientifique
Synthesis and Characterization
- 4-(Ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, derived from ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate, has been synthesized and characterized, offering insights into pyrazole dicarboxylic acid derivatives with potential applications in chemical synthesis (Kasımoğulları & Arslan, 2010).
Enantioselective Synthesis
- A study has shown the efficient enantioselective organocatalyzed synthesis of alkyl 4,5-dihydrofuran-2-carboxylates from α-keto esters and (Z)-β-chloro-β-nitrostyrenes, demonstrating the potential of 4,5-Dihydrofuran derivatives in enantioselective organic synthesis (Becerra et al., 2016).
Antibacterial and Antifungal Activities
- Multi-substituted 4,5-dihydrofuran derivatives synthesized from S-(-)-limonene and 1,3-dicarbonyl compounds have shown promising antibacterial and antifungal activities, suggesting their potential in pharmaceutical applications (Fındık et al., 2009).
Novel Synthesis Methods
- A novel synthesis method for 3-aryl-2,5-dihydrofurans has been developed through ring contraction of 4-aryl-3,6-dihydro-2H-pyrans, contributing to the development of new synthetic routes in organic chemistry (Chang, Lin, & Pai, 2006).
Safety and Hazards
Mécanisme D'action
Mode of Action
The mode of action of 4,5-Dihydrofuran-3-carboxylic acid It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium, to form new carbon-carbon bonds .
Biochemical Pathways
It’s known that similar compounds participate in carbon-carbon bond-forming reactions, which are crucial in various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of This compound The impact of these properties on the compound’s bioavailability remains unknown .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been known to participate in carbon-carbon bond-forming reactions, which could potentially lead to the synthesis of complex organic molecules .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that the efficacy of similar compounds in suzuki–miyaura (sm) cross-coupling reactions can be influenced by reaction conditions, such as temperature and ph .
Analyse Biochimique
Biochemical Properties
4,5-Dihydrofuran-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as dehydrogenases and carboxylases, which are involved in oxidation-reduction and carboxylation reactions, respectively. These interactions are crucial for the compound’s role in metabolic pathways, where it can act as a substrate or inhibitor. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either the facilitation or inhibition of the enzyme’s catalytic activity .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For instance, the compound may enhance or suppress the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, this compound can affect cellular metabolism by acting as a metabolic intermediate or by influencing the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to specific proteins, such as receptors or enzymes, through hydrogen bonding, hydrophobic interactions, or ionic interactions. These binding interactions can lead to conformational changes in the target protein, resulting in either activation or inhibition of its function. For example, this compound may inhibit the activity of a dehydrogenase enzyme by binding to its active site and preventing the substrate from accessing the catalytic residues . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as pH, temperature, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biochemical properties and effects . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or improving cellular function. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and induction of oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to carbohydrate and lipid metabolism. It can act as a substrate for enzymes such as dehydrogenases and carboxylases, participating in oxidation-reduction and carboxylation reactions. These reactions are essential for the synthesis and degradation of key metabolic intermediates, influencing the overall metabolic flux within the cell . Additionally, this compound can interact with cofactors such as NAD+ and FAD, further modulating its role in metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, the compound may bind to transport proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within specific tissues or organelles can influence its biochemical activity and effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can participate in metabolic reactions related to energy production . The activity and function of this compound can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments and interact with different sets of biomolecules.
Propriétés
IUPAC Name |
2,3-dihydrofuran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h3H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWMSKXDFJSKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341711 | |
| Record name | 4,5-dihydrofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98021-62-6 | |
| Record name | 4,5-dihydrofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydrofuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


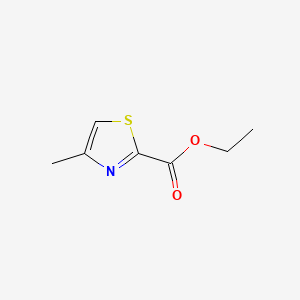
![1,4-Dioxaspiro[4.5]decan-8-ol](/img/structure/B1296732.png)
